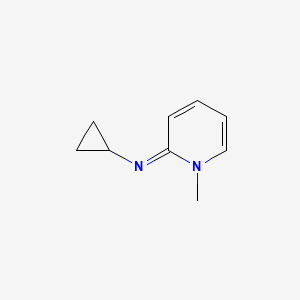
(2E)-N-Cyclopropyl-1-methylpyridin-2(1H)-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-Cyclopropyl-1-methylpyridin-2(1H)-imine: is an organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-Cyclopropyl-1-methylpyridin-2(1H)-imine typically involves the alkylation of pyridine derivatives. One common method is the selective N-alkylation of 2-halopyridines using cyclopropylmethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions: (2E)-N-Cyclopropyl-1-methylpyridin-2(1H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry: In chemistry, (2E)-N-Cyclopropyl-1-methylpyridin-2(1H)-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of (2E)-N-Cyclopropyl-1-methylpyridin-2(1H)-imine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
相似化合物的比较
- N-Cyclopropyl-1-methylpyridin-2(1H)-amine
- N-Cyclopropyl-1-methylpyridin-2(1H)-ketone
- N-Cyclopropyl-1-methylpyridin-2(1H)-carboxamide
Uniqueness: (2E)-N-Cyclopropyl-1-methylpyridin-2(1H)-imine stands out due to its imine functional group, which imparts unique reactivity compared to its amine, ketone, and carboxamide counterparts. This functional group allows for specific interactions with biological targets and enables distinct chemical transformations.
属性
CAS 编号 |
769067-87-0 |
|---|---|
分子式 |
C9H12N2 |
分子量 |
148.20 g/mol |
IUPAC 名称 |
N-cyclopropyl-1-methylpyridin-2-imine |
InChI |
InChI=1S/C9H12N2/c1-11-7-3-2-4-9(11)10-8-5-6-8/h2-4,7-8H,5-6H2,1H3 |
InChI 键 |
OHRIYBIBENUJCI-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=CC1=NC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
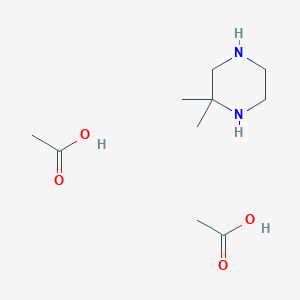
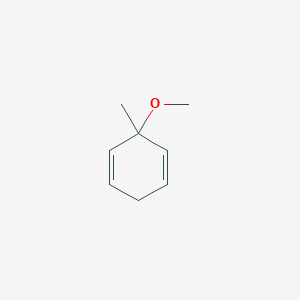
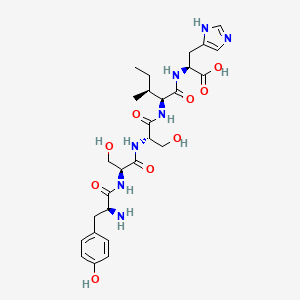
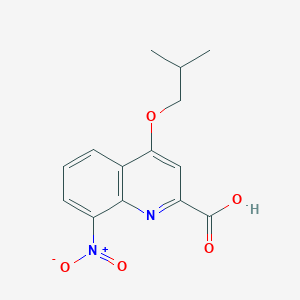
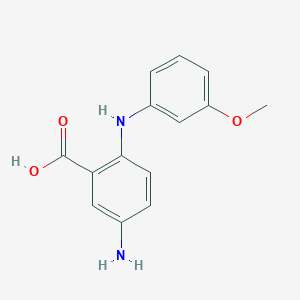

![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)
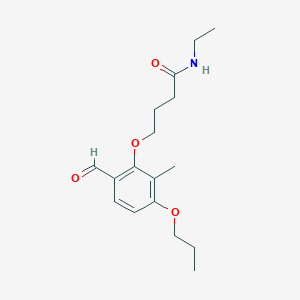
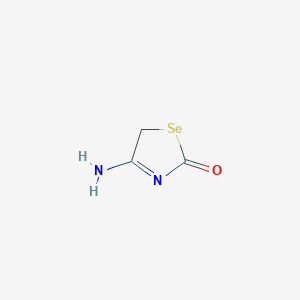
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
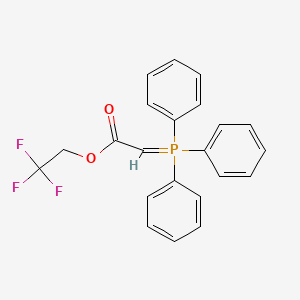
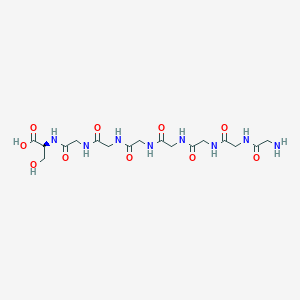
![6-[(2-aminoacetyl)amino]-N-phenylhexanamide](/img/structure/B14219151.png)
